3-[Dodecyl(methyl)amino]propanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
93463-33-3 |
|---|---|
Molecular Formula |
C16H32N2 |
Molecular Weight |
252.44 g/mol |
IUPAC Name |
3-[dodecyl(methyl)amino]propanenitrile |
InChI |
InChI=1S/C16H32N2/c1-3-4-5-6-7-8-9-10-11-12-15-18(2)16-13-14-17/h3-13,15-16H2,1-2H3 |
InChI Key |
MXGAJECBXWKDEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CCC#N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 3 Dodecyl Methyl Amino Propanenitrile
Comprehensive Analysis of Aminopropionitrile Synthesis Pathways
The synthesis of aminopropionitriles is a significant transformation in organic chemistry, providing valuable intermediates for various applications. The pathways to these compounds are diverse, ranging from classical addition reactions to more complex functionalizations.
Catalytic Addition Reactions of Amines to Unsaturated Nitriles
The most direct and widely employed method for synthesizing 3-aminopropionitriles is the aza-Michael addition of an amine to an α,β-unsaturated nitrile, most commonly acrylonitrile (B1666552). wikipedia.org This reaction, specifically termed cyanoethylation, involves the addition of a protic nucleophile, such as a primary or secondary amine, across the double bond of acrylonitrile. wikipedia.orgasianpubs.org The reaction is typically base-catalyzed, as the catalyst facilitates the deprotonation of the amine, increasing its nucleophilicity. asianpubs.org
The mechanism involves the nucleophilic attack of the amine on the β-carbon of the acrylonitrile molecule, which is electron-deficient due to the strong electron-withdrawing effect of the nitrile group. asianpubs.org This forms a carbanion intermediate, which is subsequently protonated to yield the final 3-aminopropionitrile product. A variety of catalysts can be employed to promote this reaction, including basic catalysts and, more recently, enzymatic and nanoparticle-based systems. researchgate.netresearchgate.net For instance, lipases have been evaluated as catalysts for the Michael addition of primary and secondary amines to acrylonitrile, often resulting in shorter reaction times compared to uncatalyzed reactions. researchgate.netresearchgate.net Copper nanoparticles have also been described as effective catalysts for the aza-Michael reaction of certain amines with acrylonitrile under mild conditions. researchgate.net A general process for preparing 3-aminopropionitriles involves reacting an amine with an acrylonitrile in molar ratios from 0.9:1 to 100:1 over a heterogeneous catalyst at temperatures ranging from 40° to 200°C. google.com
Alternative Synthetic Approaches for Nitrile Functionalization
Beyond the direct addition to unsaturated nitriles, the nitrile functional group can be introduced through various other synthetic routes. These alternative methods provide different strategic approaches to constructing the carbon skeleton of the target molecule.
Key alternative methods for nitrile synthesis include:
The Strecker Synthesis: A three-component reaction involving a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source (like trimethylsilyl (B98337) cyanide) to produce α-aminonitriles. organic-chemistry.org
Oxidative Cyanation: This method involves the direct cyanation of a C-H bond adjacent to a nitrogen atom in tertiary amines, using reagents like sodium cyanide in the presence of an oxidant. organic-chemistry.org
Substitution Reactions: Nucleophilic substitution of alkyl halides with cyanide salts (a variant of the Kolbe nitrile synthesis) is a fundamental method for introducing a nitrile group.
Dehydration of Amides and Oximes: Primary amides or aldoximes can be dehydrated using various reagents to form the corresponding nitriles.
While these methods are fundamental to nitrile chemistry, the aza-Michael addition (cyanoethylation) remains the most straightforward and atom-economical approach for the synthesis of 3-aminopropionitriles.
Targeted Synthesis of N-Alkyl-N-methylaminopropionitriles: Focus on Dodecyl Substitution
The targeted synthesis of 3-[Dodecyl(methyl)amino]propanenitrile is achieved through the specific cyanoethylation of N-methyldodecylamine with acrylonitrile. wikipedia.org In this reaction, the secondary amine, N-methyldodecylamine, acts as the nucleophile, adding to the activated double bond of acrylonitrile.
The reaction proceeds as follows:
CH₃(CH₂)₁₁N(H)CH₃ + CH₂=CHCN → CH₃(CH₂)₁₁N(CH₃)CH₂CH₂CN
This process is highly efficient for forming the desired product. The reaction conditions can be optimized by adjusting temperature, pressure, and the molar ratio of reactants to maximize yield and minimize side products. google.com The use of a catalyst, typically a base, is common to facilitate the reaction. wikipedia.org
| Role | Compound Name | Chemical Formula | Structure |
|---|---|---|---|
| Nucleophile (Amine) | N-Methyldodecylamine | C₁₃H₂₉N | CH₃(CH₂)₁₁NH(CH₃) |
| Michael Acceptor (Unsaturated Nitrile) | Acrylonitrile | C₃H₃N | CH₂=CHCN |
| Product | This compound | C₁₆H₃₂N₂ | CH₃(CH₂)₁₁N(CH₃)CH₂CH₂CN |
Advancements in Green Chemistry for Environmentally Benign Nitrile Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for nitrile synthesis, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. organic-chemistry.orgnih.gov
A significant advancement is the development of biocatalytic methods. nih.gov Enzymes, such as lipases and nitrile hydratases, are being explored as catalysts for reactions involving nitriles. researchgate.netmdpi.com For instance, researchers have utilized the enzyme galactose oxidase to develop a one-pot transformation of alcohols into nitriles under mild, cyanide-free conditions, using only molecular oxygen and ammonia. uva.nl This approach offers high atom efficiency and avoids the use of toxic cyanide, a major goal in green nitrile synthesis. uva.nl
The choice of solvent is another critical aspect of green synthesis. organic-chemistry.org Water is often the preferred solvent due to its non-toxic nature. organic-chemistry.org Efforts have been made to perform aza-Michael additions in aqueous media or even under solvent-free conditions, sometimes promoted by microwave irradiation, to reduce reliance on volatile organic solvents. mdpi.com Additionally, novel solvent systems, such as CO₂ switchable solvents, have been developed for cyanoethylation reactions, which can simplify downstream processing and product purification. rsc.orgrsc.org
The development of reusable and non-toxic catalysts is also a key area of research. This includes the use of organocatalysts and catalysts derived from renewable resources, which can replace traditional metal-based or strongly basic catalysts. nih.gov These green approaches are crucial for making the synthesis of compounds like this compound more sustainable and environmentally friendly.
Exploration of Chemical Reactivity and Mechanistic Investigations of 3 Dodecyl Methyl Amino Propanenitrile
Reaction Pathways Involving the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, primarily through nucleophilic addition to the electrophilic carbon atom. The primary reaction pathways for the nitrile moiety in 3-[Dodecyl(methyl)amino]propanenitrile are hydrolysis and reduction.
Hydrolysis:
Under acidic or basic conditions, the nitrile group can be hydrolyzed to either a carboxylic acid or an amide. The reaction proceeds through a multistep mechanism involving the nucleophilic attack of water or hydroxide (B78521) ions on the nitrile carbon.
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity. Subsequent attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid and an ammonium (B1175870) salt. For this compound, this would result in the formation of N-dodecyl-N-methyl-β-alanine.
Base-catalyzed hydrolysis: In alkaline conditions, a hydroxide ion directly attacks the nitrile carbon, forming a hydroxyimidate anion. Protonation and tautomerization lead to an amide. If the reaction conditions are harsh (e.g., high temperature and strong base), the amide can be further hydrolyzed to a carboxylate salt and ammonia. Milder conditions may allow for the isolation of the intermediate amide, N-dodecyl-N-methyl-β-alaninamide. The rate of alkaline hydrolysis of nitriles like propionitrile (B127096) has been shown to be dependent on the concentration of the hydroxide ion.
| Reaction | Conditions | Major Product |
| Acid Hydrolysis | Dilute HCl, Reflux | N-dodecyl-N-methyl-β-alanine |
| Base Hydrolysis (Mild) | NaOH(aq), Warm | N-dodecyl-N-methyl-β-alaninamide |
| Base Hydrolysis (Vigorous) | Concentrated NaOH, Reflux | Sodium N-dodecyl-N-methyl-β-alaninate |
Reduction:
The nitrile group can be reduced to a primary amine using various reducing agents. This transformation is of significant synthetic importance as it converts the aminonitrile into a diamine.
Catalytic Hydrogenation: This is a common method for nitrile reduction, often employing catalysts such as Raney nickel, palladium, or rhodium under a hydrogen atmosphere. The reaction typically proceeds via an imine intermediate, which is further reduced to the amine. For this compound, catalytic hydrogenation would yield N1-dodecyl-N1-methylpropane-1,3-diamine. The selectivity of the reaction can be influenced by the choice of catalyst and reaction conditions to minimize the formation of secondary and tertiary amine byproducts. nih.govgoogle.com
Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH4) are also effective for the reduction of nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.
| Reducing Agent | Typical Conditions | Product |
| H2/Raney Ni | High pressure, elevated temperature | N1-dodecyl-N1-methylpropane-1,3-diamine |
| LiAlH4 | Anhydrous ether or THF, followed by aqueous workup | N1-dodecyl-N1-methylpropane-1,3-diamine |
| NaBH4/CoCl2 | Alcoholic solvent | N1-dodecyl-N1-methylpropane-1,3-diamine |
Transformations and Derivatizations at the Tertiary Amine Center
The tertiary amine in this compound is a nucleophilic and basic center, making it susceptible to reactions with electrophiles. Key transformations include quaternization and oxidation.
Quaternization:
Tertiary amines readily react with alkyl halides in a process known as the Menshutkin reaction to form quaternary ammonium salts. This is a bimolecular nucleophilic substitution (SN2) reaction. The reaction of this compound with an alkylating agent, such as methyl iodide, would yield a quaternary ammonium salt. The rate of this reaction is influenced by the nature of the alkyl halide, the solvent, and the steric hindrance around the nitrogen atom.
A study on the quaternization of N,N-dimethylalkylamines with benzyl (B1604629) chloride showed that the reaction rates are influenced by the length of the alkyl chain. researchgate.net
Oxidation:
The nitrogen atom in the tertiary amine can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-CPBA), or ozone. The resulting N-oxide is a polar, often water-soluble compound. Selective N-oxidation of tertiary amines in the presence of other oxidizable functional groups can be challenging but can be achieved under controlled conditions. nih.gov Gold-based catalysts have also been shown to be effective for the aerobic oxidation of tertiary amines to their corresponding N-oxides. researchgate.net
| Reaction | Reagent | Product |
| Quaternization | Methyl Iodide (CH3I) | 3-[Dodecyl(dimethyl)ammonio]propanenitrile iodide |
| Oxidation | Hydrogen Peroxide (H2O2) | This compound N-oxide |
Influence of the Long Aliphatic Chain on Reaction Kinetics and Selectivity
The dodecyl group, a long C12 aliphatic chain, exerts a significant influence on the chemical reactivity of this compound through steric and hydrophobic effects.
Steric Effects:
The bulky dodecyl group can sterically hinder the approach of reactants to the tertiary amine center. This steric hindrance can affect the rate of reactions such as quaternization. While a longer alkyl chain might be expected to slow down the reaction due to increased steric bulk, studies on the quaternization of N,N-dimethylalkylamines have shown that the effect is not always straightforward and can be influenced by other factors like the solvent and the alkylating agent. researchgate.net In some cases, the flexibility of the long chain may allow it to fold away from the reactive center, minimizing its steric impact.
Hydrophobic and Micellar Effects:
The most profound influence of the dodecyl chain is its hydrophobicity. In aqueous or polar solvent systems, the long alkyl chains of this compound can aggregate to form micelles or other supramolecular structures. This self-assembly can significantly alter reaction rates and selectivity.
Micellar Catalysis: Reactions occurring in micellar solutions can experience rate enhancements or inhibitions compared to the same reactions in a homogeneous solution. nih.gov For instance, the hydrolysis of the nitrile group could be accelerated if the micellar environment brings the reactants into closer proximity or stabilizes the transition state. The hydrophobic core of the micelle can create a localized nonpolar environment, which can influence the reaction mechanism.
Phase Transfer Catalysis: The amphiphilic nature of the molecule, with its polar head (amine and nitrile) and nonpolar tail (dodecyl chain), can enable it to act as a phase transfer catalyst in biphasic reaction systems.
The table below illustrates the effect of alkyl chain length on the activation energy of quaternization for a series of N,N-dimethylalkylamines with benzyl chloride, demonstrating the electronic and steric influence of the alkyl group. researchgate.net
| N,N-Dimethylalkylamine | Activation Energy (Ea) (kJ/mol) |
| N,N-Dimethyloctylamine | 48.5 |
| N,N-Dimethyldecylamine | 50.2 |
| N,N-Dimethyldodecylamine | 52.1 |
| N,N-Dimethyltetradecylamine | 53.8 |
| N,N-Dimethylhexadecylamine | 55.4 |
This data suggests a trend of increasing activation energy with increasing alkyl chain length, which can be attributed to a combination of steric and electronic effects.
Advanced Applications and Functional Development of 3 Dodecyl Methyl Amino Propanenitrile
Role as a Versatile Building Block in Organic Synthesis
3-[Dodecyl(methyl)amino]propanenitrile serves as a valuable intermediate in the synthesis of a variety of more complex molecules. The presence of the nitrile group and the tertiary amine functionality allows for a range of chemical transformations.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield N-dodecyl-N-methyl-β-alanine, a long-chain amino acid derivative. google.com This transformation is significant as amino acids with long alkyl chains are precursors to various surfactants and other surface-active agents. researchgate.net The general reaction for the hydrolysis of a related compound, β-methylaminopropionitrile, to N-methyl-β-alanine proceeds by heating in an aqueous solution. google.com
Furthermore, the tertiary amine group can be quaternized to form quaternary ammonium (B1175870) salts. nih.govresearchgate.net These salts, possessing a long dodecyl chain, are expected to exhibit excellent surfactant properties with potential applications as antimicrobial agents, phase-transfer catalysts, and components in fabric softeners and other consumer products. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Potential Application of Product |
| This compound | H₂O, H⁺ or OH⁻, heat | N-Dodecyl-N-methyl-β-alanine | Precursor for surfactants |
| This compound | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt | Surfactant, antimicrobial agent |
| This compound | Reducing agent (e.g., LiAlH₄) | N¹,N¹-Dimethyl-N³-dodecylpropane-1,3-diamine | Intermediate for polyamides, chelating agents |
Utility in Polymer Science and Engineering
The structure of this compound suggests its potential utility in the field of polymer science, both as a comonomer and as a polymerization modifier.
While direct studies on the copolymerization of this compound are not extensively documented, the copolymerization of acrylonitrile (B1666552) with various functional monomers is a well-established field. webofjournals.comtandfonline.come3s-conferences.org The presence of the dodecyl group would impart hydrophobicity and flexibility to the resulting polymer chain, while the tertiary amine group could provide sites for post-polymerization modification, such as quaternization, to introduce cationic charges.
The copolymerization of acrylonitrile with other monomers is typically carried out via free radical polymerization. webofjournals.com The reactivity ratios of the comonomers determine the composition and microstructure of the resulting copolymer. In the case of copolymerizing this compound with a standard monomer like acrylonitrile or styrene, the bulky dodecyl group might influence the reactivity of the monomer.
Table 2: Hypothetical Copolymerization Parameters
| Comonomer 1 | Comonomer 2 | r₁ (Hypothetical) | r₂ (Hypothetical) | Resulting Copolymer Properties |
| This compound | Acrylonitrile | < 1 | > 1 | Increased hydrophobicity, potential for post-polymerization modification |
| This compound | Styrene | < 1 | > 1 | Enhanced flexibility and solubility in nonpolar solvents |
Note: The reactivity ratios (r₁ and r₂) are hypothetical and would need to be determined experimentally.
Tertiary amines can act as initiators or catalysts in certain types of polymerization. vot.plrsc.orgmdpi.comtandfonline.comalfachemic.com For instance, tertiary amines can initiate the ring-opening polymerization of cyclic esters like lactones. vot.pl They can also act as accelerators in redox initiation systems for free radical polymerization. alfachemic.com The long dodecyl chain in this compound could influence its solubility and activity in different polymerization media.
In the context of controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), tertiary amines are often used as ligands for the metal catalyst. The specific structure of the amine can significantly impact the polymerization kinetics and the control over the polymer architecture.
Design and Synthesis of Amphiphilic Chemical Entities
The most prominent feature of this compound is its amphiphilic character, arising from the combination of the long, nonpolar dodecyl tail and the polar aminonitrile head. This makes it an ideal precursor for the synthesis of a variety of amphiphilic molecules, particularly cationic surfactants.
As mentioned, quaternization of the tertiary amine with an alkyl halide would yield a quaternary ammonium salt. nih.govresearchgate.net These salts are classic examples of cationic surfactants. The properties of the resulting surfactant, such as its critical micelle concentration (CMC) and its effectiveness as an emulsifier or antimicrobial agent, would depend on the nature of the quaternizing agent and the counterion.
The synthesis of gemini (B1671429) surfactants, which contain two hydrophobic tails and two hydrophilic head groups connected by a spacer, is another area where this compound could be utilized. For example, reaction with a dihaloalkane could link two molecules of this compound to create a dimeric quaternary ammonium salt with enhanced surface activity. researchgate.net
Table 3: Potential Amphiphilic Derivatives of this compound
| Derivative | Synthetic Route | Key Structural Features | Potential Application |
| Monomeric Quaternary Ammonium Salt | Reaction with an alkyl halide | Single dodecyl chain, single cationic head | Cationic surfactant, antimicrobial |
| Gemini Quaternary Ammonium Salt | Reaction with a dihaloalkane | Two dodecyl chains, two cationic heads, spacer | High-performance surfactant |
| Bolaform Amphiphile | Modification of both ends of the molecule | Hydrophilic groups at both ends of the dodecyl chain | Formation of monolayers and vesicles |
Contribution to Specialized Chemical Reagents and Fine Chemicals
The unique combination of functional groups in this compound also suggests its potential as a precursor for specialized chemical reagents and fine chemicals.
The hydrolysis of the nitrile to a carboxylic acid, followed by further derivatization, could lead to a range of N-dodecyl-N-methyl-β-alanine derivatives with applications in coordination chemistry as ligands for metal ions. The long alkyl chain could enhance the solubility of the resulting metal complexes in nonpolar solvents.
Furthermore, the reduction of the nitrile group would yield a diamine, N¹,N¹-dimethyl-N³-dodecylpropane-1,3-diamine. Diamines with long alkyl chains are valuable intermediates in the synthesis of polyamides, polyurethanes, and epoxy resins, where they can act as curing agents or be incorporated into the polymer backbone to impart specific properties such as flexibility and hydrophobicity.
Computational Chemistry and Theoretical Studies of 3 Dodecyl Methyl Amino Propanenitrile
Quantum Chemical Investigations of Electronic Structure and Reactivitychemscene.comnih.gov
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 3-[Dodecyl(methyl)amino]propanenitrile, these investigations focus on its molecular orbitals and the prediction of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govscirp.org By applying DFT, typically with a functional such as B3LYP and a basis set like 6-311G(d,p), the geometry of this compound can be optimized to its lowest energy state. nih.govals-journal.com This process provides detailed information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. For this compound, the HOMO is predicted to be localized primarily on the tertiary amine group, due to the high electron density of the nitrogen atom's lone pair. The LUMO, conversely, indicates the region most likely to accept an electron, signifying the site for nucleophilic attack. The LUMO is expected to be centered around the nitrile group (-C≡N), which is an electron-withdrawing functional group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Table 1: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 5.36 | ELUMO - EHOMO, an indicator of molecular stability and reactivity. |
Based on the DFT calculations of the molecular orbitals, reactivity indices can be determined to predict the most probable sites for chemical reactions. The distribution of the HOMO and LUMO across the this compound molecule provides direct insight into its reactive behavior.
Nucleophilic Attack: The nitrile carbon is the most probable site for nucleophilic attack, as this area corresponds to the LUMO.
Electrophilic Attack: The nitrogen atom of the tertiary amine is the most likely site for electrophilic attack, as it is the location of the HOMO.
These predictions are invaluable for understanding and designing chemical syntheses involving this compound. By identifying the reactive centers of the molecule, computational studies can offer mechanistic insights into potential reactions, such as aminolysis or reactions involving the nitrile group, without the immediate need for extensive laboratory experiments. chemscene.com
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The structural flexibility of this compound, particularly due to its long dodecyl chain, means it can exist in numerous spatial arrangements or conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such flexible molecules over time. nih.govchemrxiv.org
In a typical MD simulation, a force field (such as AMBER or GAFF) is used to define the potential energy of the system, and the classical equations of motion are solved iteratively to track the movement of each atom. nih.govfu-berlin.de Simulating the molecule in different environments, such as in a vacuum or in a solvent like water or acetonitrile, can reveal how intermolecular interactions influence its preferred shape. nih.gov The long dodecyl chain is expected to exhibit significant conformational freedom, leading to a dynamic equilibrium between extended and more compact, folded structures. Understanding these conformational preferences is key to predicting the molecule's physical properties and its interactions with other molecules or surfaces. nih.gov
In Silico Prediction of Spectroscopic Properties and Experimental Validation
Computational chemistry also allows for the in silico prediction of various spectroscopic data, which can then be validated against experimental measurements. als-journal.com This synergy between theoretical and experimental results is crucial for confirming the molecular structure and understanding its properties.
Following geometry optimization with DFT, further calculations can predict:
Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. als-journal.com Specific vibrational modes, such as the characteristic C≡N stretch of the nitrile group and the C-N stretches of the amine group, can be identified.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the chemical structure and assignment of protons and carbons. als-journal.com
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption bands in a UV-Vis spectrum.
Comparing these predicted spectra with those obtained experimentally serves as a rigorous validation of the computational model. Discrepancies between theoretical and experimental data can, in turn, provide deeper insights into the molecular structure and its environment. als-journal.com
Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| Nitrile | C≡N Stretch | 2245 | 2240 - 2260 |
| Amine | C-N Stretch | 1180 | 1020 - 1250 |
| Alkyl Chain | C-H Stretch | 2925 | 2850 - 2960 |
Future Research Trajectories and Interdisciplinary Perspectives for 3 Dodecyl Methyl Amino Propanenitrile
Development of Novel Catalytic Systems for Synthesis and Transformation
The efficient and selective synthesis of 3-[Dodecyl(methyl)amino]propanenitrile is a primary area for future investigation. The traditional synthesis route involves the Michael addition of N-methyldodecylamine to acrylonitrile (B1666552). dtu.dk While effective, this reaction can be accelerated and made more environmentally benign through the development of advanced catalytic systems.
Future research should focus on heterogeneous catalysts to simplify product purification and catalyst recycling. researchgate.net Lipases, for instance, have shown potential in catalyzing aza-Michael additions and represent a green alternative to conventional catalysts. researchgate.net Zeolites and metal-organic frameworks (MOFs) also offer promise due to their high surface area and tunable active sites. organicchemistrydata.org The exploration of nano-catalysts, such as magnetic nano-ferrites, could lead to rapid and efficient synthesis with easy catalyst separation. researchgate.net
Beyond its synthesis, the transformation of the nitrile and amine functionalities of this compound opens avenues for creating a diverse range of derivatives. Catalytic hydrogenation of the nitrile group can yield valuable diamines, while hydrolysis can produce corresponding amides and carboxylic acids. Research into selective catalytic systems for these transformations will be crucial. For instance, supported nickel phosphide (B1233454) catalysts have been studied for the hydrodenitrogenation of propionitrile (B127096), a model compound for aliphatic nitriles, which could be adapted for the selective transformation of this compound. researchgate.net
| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Focus |
| Heterogeneous Catalysts | Ease of separation, reusability, potential for continuous flow processes. researchgate.net | Development of robust and highly active solid acid/base catalysts. |
| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net | Immobilization techniques to enhance stability and reusability. |
| Nanocatalysts | High surface area-to-volume ratio, unique electronic properties, high activity. researchgate.net | Control of particle size and morphology to optimize catalytic performance. |
| Metal-Organic Frameworks (MOFs) | Tunable porosity and active sites, high catalytic efficiency. organicchemistrydata.org | Design of MOFs with specific active sites for Michael additions. |
Exploration of Structure-Activity Relationships in Material Science Contexts
The amphiphilic nature of this compound, stemming from its long alkyl chain and polar aminonitrile headgroup, makes it an attractive candidate for applications in material science, particularly as a surfactant, coating agent, or polymer modifier. Understanding the relationship between its molecular structure and the macroscopic properties of the materials it is incorporated into is a key area for future research.
The long dodecyl chain can impart hydrophobicity and influence the self-assembly of materials. chemicalbook.com For instance, the functionalization of polymers with long alkyl chains can significantly decrease the density of the resulting thermoset without compromising desirable properties like a high glass transition temperature. drexel.edu When incorporated into polymers, the dodecyl group can act as an internal plasticizer, affecting the mechanical properties of the material. msesupplies.com Studies on fatty-acid-functionalized polyamines have shown that increasing the alkyl chain length can decrease the density and increase the thermal expansion coefficient of epoxy-amidoamine systems. ethz.ch
The tertiary amine and nitrile groups offer sites for further chemical modification and interaction with other materials. The amine functionality can act as a curing agent for epoxy resins or be quaternized to create cationic surfactants. The nitrile group can undergo various chemical transformations and can also influence the polymer's properties, such as in carboxylated nitrile rubber where the nitrile groups can be hydrolyzed to introduce carboxyl groups, enhancing properties like tensile and tear strength. mdpi.com
Future research should systematically investigate how variations in the alkyl chain length and modifications of the aminonitrile headgroup affect material properties such as surface tension, adhesion, thermal stability, and mechanical strength.
| Structural Feature | Potential Influence on Material Properties | Research Direction |
| Dodecyl Chain | Hydrophobicity, self-assembly, plasticization, density reduction. chemicalbook.comdrexel.edu | Systematic studies on the effect of alkyl chain length on polymer properties. |
| Tertiary Amine Group | Curing agent, site for quaternization, influences adhesion. | Development of novel epoxy resins and cationic surfactants. |
| Nitrile Group | Site for chemical transformation, influences polarity and chemical resistance. mdpi.com | Exploration of nitrile group chemistry to create functional polymers. |
Integration into Sustainable Chemical Manufacturing Processes
The principles of green chemistry are increasingly important in chemical manufacturing, and future research should focus on integrating this compound into sustainable processes. mdpi.com This involves considering the entire life cycle of the compound, from the sourcing of raw materials to its end-of-life.
A key aspect is the use of renewable feedstocks. The dodecyl group can potentially be derived from fatty acids obtained from plant oils, offering a bio-based alternative to petroleum-derived long-chain alcohols. scispace.com The development of catalytic routes from biorenewable resources to key chemical intermediates is an active area of research. rsc.org
The synthesis process itself should be designed to be more sustainable. This includes the use of greener solvents, energy-efficient catalytic methods, and processes that minimize waste generation. ias.ac.in For instance, utilizing catalysts that can be easily recovered and reused contributes to a more sustainable manufacturing process. researchgate.net A life-cycle assessment (LCA) can be a valuable tool to evaluate the environmental impact of different production routes for specialty amines and identify areas for improvement. dtu.dkethz.chsemanticscholar.orgchimia.ch
Furthermore, the potential applications of this compound in sustainable technologies should be explored. For example, its surfactant properties could be utilized in environmentally friendly cleaning formulations or as an emulsifier in bio-based polymer systems.
Advanced Analytical Methodologies for Comprehensive Characterization
A thorough understanding of the properties and behavior of this compound requires the application of advanced analytical techniques. Future research should focus on developing and applying robust methodologies for its comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR would be essential to confirm the molecular structure and purity of synthesized this compound. chemicalbook.comchemicalbook.commodgraph.co.uk Two-dimensional NMR techniques could provide further detailed structural information.
Mass spectrometry (MS) , particularly coupled with liquid chromatography (LC-MS/MS), is crucial for accurate mass determination and for identifying and quantifying the compound in complex mixtures. pageplace.denih.govnih.govchromatographyonline.comescholarship.org Tandem mass spectrometry can provide valuable information about the fragmentation patterns of the molecule, aiding in its structural confirmation.
Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡N stretch of the nitrile group and the C-N stretch of the tertiary amine. acs.org
For the analysis of materials containing this compound, techniques such as isothermal titration calorimetry (ITC) could be employed to study its adsorption behavior on surfaces. researchgate.net
| Analytical Technique | Information Provided | Future Research Focus |
| NMR Spectroscopy | Detailed molecular structure, purity assessment. chemicalbook.comchemicalbook.commodgraph.co.uk | Application of advanced 2D NMR techniques for complex derivatives. |
| LC-MS/MS | Accurate mass determination, quantification, impurity profiling. pageplace.denih.govnih.govchromatographyonline.comescholarship.org | Development of validated methods for trace analysis in various matrices. |
| FTIR Spectroscopy | Identification of functional groups. acs.org | In-situ FTIR studies to monitor reactions and transformations. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding and adsorption. researchgate.net | Understanding the interaction of the compound with surfaces and interfaces. |
Q & A
Q. What are the optimal synthetic routes for 3-[Dodecyl(methyl)amino]propanenitrile, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via alkylation or reductive amination. A validated approach involves catalytic methylation using Pt/C (0.1 mol%) with formic acid (2.0 equiv.) and phenylsilane (2.5 equiv.) in toluene at reflux . Key parameters include:
- Catalyst loading : ≤0.1 mol% to minimize side reactions.
- Solvent selection : Non-polar solvents (e.g., toluene) improve selectivity.
- Stoichiometry : Excess formic acid ensures complete methylation of the amine precursor.
Typical yields range from 50–55% under these conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the dodecyl chain integration and nitrile group presence. For example, the nitrile carbon appears at ~120 ppm in 13C NMR, while methyl groups adjacent to nitrogen show upfield shifts (~2.5–3.0 ppm in 1H NMR) .
- ESI-MS : Provides molecular ion confirmation (e.g., [M+H]+ or [M+Na]+). A related compound, 3-(methyl(phenyl)amino)propanenitrile, displayed [M+H]+ at m/z 160.22 .
- HPLC : Purity assessment via retention time comparison (e.g., method A: tr = 4.724 min for structurally similar nitriles) .
Advanced Research Questions
Q. How can computational modeling predict the solvation behavior of this compound in aqueous systems?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields like SPC or TIP4P (validated for nitriles) can model solvation . Key steps:
- Parameterization : Assign partial charges via DFT (e.g., B3LYP/6-31G*).
- Simulation setup : Use the NPT ensemble (25°C, 1 atm) to replicate experimental conditions.
- Analysis : Calculate radial distribution functions (RDFs) to assess hydrogen bonding between the nitrile group and water.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique cross-validation : Combine NMR, MS, and IR. For example, discrepancies in OH/HH partial structure functions (observed in neutron diffraction) can arise from experimental corrections; MD simulations help validate these .
- Isotopic labeling : Use deuterated analogs to clarify ambiguous proton environments in crowded spectra (e.g., overlapping alkyl chain signals) .
Q. How does this compound interact in supramolecular systems (e.g., dye-sensitized materials)?
- Methodological Answer : The nitrile group can act as a hydrogen-bond acceptor. In disperse dyes (e.g., Disperse Orange 25), similar nitriles form π-π stacking with aromatic substrates and coordinate to metal ions in sensitizers . Experimental approaches:
- UV-Vis spectroscopy : Monitor bathochromic shifts in λmax upon binding.
- X-ray crystallography : Resolve intermolecular distances in co-crystals.
Q. What mechanistic insights explain the compound’s reactivity in alkylation reactions?
- Methodological Answer : The reaction proceeds via a Pt-catalyzed hydrogen transfer mechanism:
Formic acid activation : Decomposes to CO2 and H2 on the Pt surface.
Amine methylation : H2 facilitates methyl group transfer to the amine nitrogen .
Evidence: Kinetic isotope effects (KIEs) and in situ FTIR confirm formate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
